![molecular formula C23H26N4O2 B2429874 5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775532-71-2](/img/structure/B2429874.png)
5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
Synthesis Analysis
Piperidones, which this compound is a derivative of, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .
Chemical Reactions Analysis
Piperidones have been synthesized using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 358.5 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be computed .
Scientific Research Applications
Antimicrobial Activities
5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives have been extensively studied for their antimicrobial properties. Research shows that these compounds exhibit good to moderate activities against various microorganisms. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to possess antimicrobial activities against test microorganisms (Bektaş et al., 2007). Similarly, Demirbaş et al. (2010) reported on the synthesis and antimicrobial activities of related triazol-3-one derivatives, with most compounds showing effectiveness against bacterial strains except Candida tropicalis and Candida albicans (Demirbaş et al., 2010).
Anticancer Properties
Some studies have explored the anticancer potential of these compounds. Karayel (2021) conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, indicating their role as EGFR inhibitors in cancer treatment (Karayel, 2021). Additionally, Unsalan and Rollas (2007) synthesized triazenes derived from 1,2,4-triazole-3-thiones and evaluated their in vitro anticancer properties against various cell lines (Unsalan & Rollas, 2007).
Anti-inflammatory and Anti-nociceptive Activities
Research has also been conducted on the anti-inflammatory and anti-nociceptive activities of 1,2,4-triazole derivatives. Upmanyu et al. (2011) synthesized new substituted 1,2,4-triazoles, showing significant anti-inflammatory and anti-nociceptive activity in their studies (Upmanyu et al., 2011).
Antifungal Activities
Furthermore, the antifungal potential of these compounds is notable. Sangshetti and Shinde (2011) synthesized a novel series of 1,2,4-oxadiazoles bearing 1,2,3-triazole and piperidine rings, which displayed significant in vitro antifungal activities (Sangshetti & Shinde, 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome , a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . The NLRP3 inflammasome belongs to the NOD-like receptor (NLR) family of PRR; it is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC) and procaspase-1 .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its function. This inhibition prevents NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . The compound also reduces the ATPase activity of human recombinant NLRP3 .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway. By inhibiting the NLRP3 inflammasome, it prevents the activation of caspase-1, which is responsible for the maturation and secretion of pro-inflammatory cytokines like IL-1β . This leads to a decrease in inflammation and pyroptotic cell death .
Result of Action
The compound’s action results in the inhibition of IL-1β release in LPS/ATP-stimulated human macrophages . This leads to a decrease in inflammation and pyroptotic cell death .
properties
IUPAC Name |
3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15-4-8-20(9-5-15)27-21(24-25-23(27)29)18-10-12-26(13-11-18)22(28)19-7-6-16(2)17(3)14-19/h4-9,14,18H,10-13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMSWWBQACDJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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